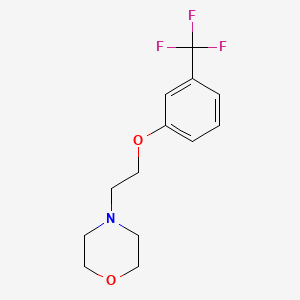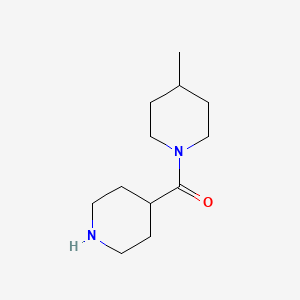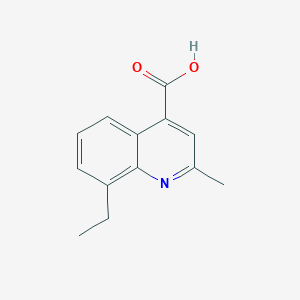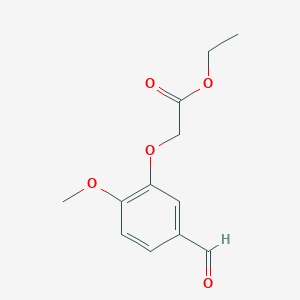
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone
Overview
Description
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone is an organic compound characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on another phenyl ring
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atom and methoxy group on the phenyl rings can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired transformations occur efficiently.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone exerts its effects depends on its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects in different research applications.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-2-phenylethanone: Lacks the methoxy group, which can affect its reactivity and binding properties.
1-(3-Methoxyphenyl)-2-phenylethanone: Lacks the fluorine atom, leading to different chemical and biological properties.
1-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone: The position of the fluorine atom is different, which can influence the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-2-4-11(8-14)9-15(17)12-5-3-6-13(16)10-12/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRQDBTOZJJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383253 | |
| Record name | 1-(3-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-80-1 | |
| Record name | 1-(3-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE](/img/structure/B1608053.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)











